molecular formula C16H18N2O B12436760 6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one

6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one

Cat. No.: B12436760
M. Wt: 254.33 g/mol
InChI Key: PLNZKJSGVSCOHO-UHFFFAOYSA-N
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Description

6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with an isopropylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include 4-isopropylbenzaldehyde and 2-methylpyridazin-3-one.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-isopropylbenzaldehyde and 2-methylpyridazin-3-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

    Purification: The crude product obtained from the condensation reaction is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the isopropylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-Isopropylphenyl)ethenyl]-2,6-dimethylphenol
  • 6-[(1E)-2-[4-(propan-2-yl)phenyl]ethenyl]-2,3,4,5-tetrahydropyridazin-3-one

Uniqueness

6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone ring with an isopropylphenyl group and a methyl group sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-methyl-6-[2-(4-propan-2-ylphenyl)ethenyl]pyridazin-3-one

InChI

InChI=1S/C16H18N2O/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-16(19)18(3)17-15/h4-12H,1-3H3

InChI Key

PLNZKJSGVSCOHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)C

Origin of Product

United States

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